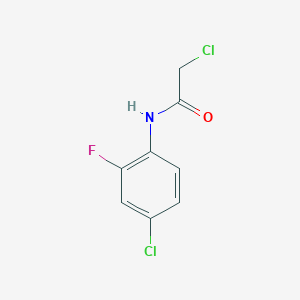

2-chloro-N-(4-chloro-2-fluorophenyl)acetamide

Description

Properties

IUPAC Name |

2-chloro-N-(4-chloro-2-fluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2FNO/c9-4-8(13)12-7-2-1-5(10)3-6(7)11/h1-3H,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTYTUPVHQHMXCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60367429 | |

| Record name | 2-chloro-N-(4-chloro-2-fluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60367429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380345-39-1 | |

| Record name | 2-chloro-N-(4-chloro-2-fluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60367429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-(4-chloro-2-fluorophenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-chloro-2-fluorophenyl)acetamide typically involves the reaction of 4-chloro-2-fluoroaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as an acid-binding agent. The reaction conditions are generally mild, and the process involves the following steps:

- Dissolve 4-chloro-2-fluoroaniline in an inert solvent such as dichloromethane.

- Add triethylamine to the solution to neutralize the hydrochloric acid formed during the reaction.

- Slowly add chloroacetyl chloride to the reaction mixture while maintaining the temperature at around 0-5°C.

- Stir the reaction mixture for several hours at room temperature.

- After completion of the reaction, wash the mixture with water to remove any inorganic by-products.

- Extract the organic layer and evaporate the solvent to obtain the crude product.

- Purify the crude product by recrystallization or column chromatography to obtain pure this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to enhance the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(4-chloro-2-fluorophenyl)acetamide undergoes various chemical reactions, including:

Nucleophilic substitution reactions: The chloro group on the acetamide moiety can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction reactions: Reduction of the compound can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in the presence of a suitable solvent like ethanol or dimethyl sulfoxide.

Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate under controlled conditions.

Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation using palladium on carbon.

Major Products Formed

Nucleophilic substitution: Formation of substituted acetamides.

Oxidation: Formation of N-oxides or other oxidized derivatives.

Scientific Research Applications

2-Chloro-N-(4-chloro-2-fluorophenyl)acetamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-chloro-2-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways .

Comparison with Similar Compounds

Structural and Crystallographic Differences

The substituent positions and types significantly affect molecular packing and intermolecular interactions. Key comparisons include:

Key Observations :

- Steric Effects : The ortho-F in the target compound may increase steric hindrance, leading to greater torsion angles between the acetamide group and phenyl ring compared to para-substituted analogs .

- Hydrogen Bonding: Unlike 2-chloro-N-(4-fluorophenyl)acetamide, the target compound lacks intramolecular C–H···O interactions due to the absence of adjacent H-bond donors/acceptors. Instead, intermolecular N–H···O bonds likely dominate packing .

Key Observations :

- The target compound’s synthesis mirrors standard protocols for halogenated acetamides but requires precise stoichiometry to avoid di-substitution .

- Its reactivity toward heterocycles (e.g., thiadiazoles) is lower than electron-deficient analogs like 2-chloro-N-(4-nitrophenyl)acetamide, necessitating harsher conditions (e.g., DMF, KI catalysis) .

Key Observations :

- The target compound’s higher halogen content (Cl, F) increases lipophilicity (LogP ~2.5) compared to non-fluorinated analogs (e.g., LogP ~1.8 for 2-chloro-N-(thiazol-2-yl)acetamide) .

- Unlike derivatives with heterocyclic appendages (e.g., compound 7d), the target compound lacks intrinsic cytotoxicity, highlighting the importance of structural complexity for bioactivity .

Biological Activity

2-chloro-N-(4-chloro-2-fluorophenyl)acetamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, including biochemical interactions, cellular effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C₈H₆Cl₂FNO

- Molecular Weight : 222.05 g/mol

- CAS Number : 380345-39-1

This compound is characterized by the presence of chlorine and fluorine substituents, which may enhance its biological activity compared to similar compounds.

This compound interacts with various enzymes and proteins through hydrogen bonds and hydrophobic interactions. These interactions can lead to the modulation of enzyme activity, influencing biochemical pathways crucial for cellular functions.

Cellular Effects

The compound has been shown to affect cell signaling pathways, gene expression, and metabolism. For instance, it can alter receptor activity or downstream signaling molecules, leading to significant changes in cellular responses.

The mechanism by which this compound exerts its effects involves binding to specific molecular targets. It acts as an inhibitor of certain enzymes or receptors, modulating biochemical pathways relevant to its antimicrobial and anticancer activities .

In Vitro Studies

Recent studies have demonstrated the antibacterial efficacy of this compound against Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) for this compound was found to be significantly lower than that of its precursor compounds, indicating a stronger antibacterial effect .

| Compound | MIC (µg/mL) | Activity Level |

|---|---|---|

| Precursor A | 1024 | Low |

| This compound | 512 | Moderate |

The compound inhibits the penicillin-binding protein (PBP) enzyme essential for bacterial cell wall maintenance, leading to cell lysis and death .

Toxicity Assessment

In toxicity studies on oral mucosa cells, this compound exhibited low cytotoxic potential. The majority of cells remained viable at concentrations tested, suggesting a safe profile for further exploration in therapeutic applications .

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound indicate potential efficacy against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells is under investigation, with early results suggesting promising outcomes in inhibiting tumor growth through modulation of key signaling pathways .

Research Applications

The compound has several applications in scientific research:

- Chemistry : Used as an intermediate in synthesizing pharmaceuticals and agrochemicals.

- Biology : Investigated for antimicrobial and anticancer properties.

- Medicine : Explored for drug development aimed at enhancing therapeutic efficacy against resistant strains .

Case Studies

- Combination Therapy with Antibiotics : Research has shown that combining this compound with antibiotics like ciprofloxacin enhances antibacterial activity against resistant K. pneumoniae strains. This combination therapy may reduce the required dosages of antibiotics while maintaining efficacy .

- Cytotoxicity in Cancer Cells : A study evaluating the cytotoxic effects on various cancer cell lines indicated that the compound could effectively inhibit cell proliferation without significant toxicity to normal cells, highlighting its potential as a therapeutic agent in oncology .

Q & A

Q. What are the recommended synthetic routes for 2-chloro-N-(4-chloro-2-fluorophenyl)acetamide?

Methodological Answer: The synthesis typically involves a two-step protocol:

Amination: React 4-chloro-2-fluoroaniline with chloroacetyl chloride in a dichloromethane (DCM) solvent under controlled temperature (273–298 K). Triethylamine is added as a base to neutralize HCl byproducts .

Purification: Extract the product using aqueous acid/base washes (e.g., HCl and NaHCO₃), followed by recrystallization from toluene or ethyl acetate to obtain high-purity crystals .

Key Considerations:

Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR Spectroscopy:

- X-ray Crystallography:

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for derivatives of this compound?

Methodological Answer: Contradictions often arise from polymorphic variations or solvent inclusion. To address this:

Variable-Temperature XRD: Compare structures at 100 K and 293 K to assess thermal expansion effects on bond lengths and angles .

Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., F···H, Cl···H contacts) to identify dominant packing forces .

DFT Calculations: Optimize geometry using B3LYP/6-311G(d,p) to compare experimental vs. theoretical bond parameters. Discrepancies >0.05 Å may indicate crystal packing distortions .

Q. What computational strategies predict reactivity in derivatization reactions (e.g., cyclization or substitution)?

Methodological Answer:

- Reaction Path Search: Use Gaussian 16 with M06-2X/def2-TZVP to map potential energy surfaces for cyclization (e.g., forming triazolothiadiazines). Identify transition states (TS) and compare activation energies (ΔG‡) .

- NBO Analysis: Evaluate charge distribution at reactive sites (e.g., chloroacetamide’s α-carbon has partial positive charge, making it susceptible to nucleophilic attack) .

- Solvent Effects: Apply COSMO-RS to simulate solvent polarity’s impact on reaction rates (e.g., DMF vs. THF) .

Q. How to analyze conflicting bioactivity data in structure-activity relationship (SAR) studies?

Methodological Answer:

- Dose-Response Curves: Re-evaluate IC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cell viability). Contradictions may arise from off-target effects .

- Molecular Docking: Use AutoDock Vina to compare binding poses in target proteins (e.g., kinase domains). Fluorine’s electronegativity may enhance binding affinity in some conformers but hinder it in others .

- Meta-Analysis: Aggregate data from analogs (e.g., 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide) to identify substituent-specific trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.